

Fabricating Polyurethane-Based Microfluidic Devices: Application Notes and Protocols

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Compound of Interest

Compound Name: Urethane

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This document provides detailed application notes and protocols for the fabrication of polyurethane (PU)-based microfluidic devices. Polyurethane offers a compelling alternative to commonly used materials like polydimethylsiloxane (PDMS), particularly for applications in drug development and cell culture, due to its superior chemical resistance and low absorption of small hydrophobic molecules.^[1]

Application Notes

Polyurethane as a material for microfluidic devices presents several key advantages. It is optically transparent, flexible, and biocompatible, similar to PDMS.^[1] However, its significantly lower absorption of hydrophobic compounds makes it a more suitable material for applications involving drug screening and the development of organs-on-chips, where precise control over compound concentrations is critical.^[1] Furthermore, polyurethanes exhibit robust bonding to themselves, glass, and even PDMS, allowing for the creation of hybrid devices.^[1] The surface of polyurethane can be readily modified to enhance its properties, for instance, by grafting polyethylene oxide (PEO) to reduce protein adsorption in blood-contacting applications.^{[2][3]}

Key Advantages of Polyurethane in Microfluidics:

- **Low Absorption of Small Molecules:** Reduces the loss of hydrophobic drugs and fluorescent dyes from solutions, leading to more accurate dose-response studies.^[1]

- **Biocompatibility:** Suitable for cell culture and organ-on-a-chip applications.[\[1\]](#)
- **Optical Transparency:** Allows for clear imaging and optical detection methods.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Mechanical Tunability:** The mechanical properties can be tailored by adjusting the formulation.
- **Strong Bonding:** Forms robust seals with various substrates, including glass and PDMS.[\[1\]](#)
- **Solvent Resistance:** Exhibits better resistance to many organic solvents compared to PDMS.[\[4\]](#)

Comparative Properties of Polyurethane and PDMS

Property	Polyurethane (PU)	Polydimethylsiloxane (PDMS)	Reference
Water Contact Angle (Native)	52.0 ± 1.4° (Hydrophilic)	112.9 ± 4.8° (Hydrophobic)	[4]
Absorption of Hydrophobic Molecules	Low	High	[1]
Bond Strength to Glass (Oxygen Plasma)	150 ± 10.1 kPa	Variable, typically strong	[3]
Bond Strength (PU-PU, Dip Coating)	229.9 ± 24.3 kPa	N/A	[3]
Bond Strength (PU-PU, Micro-contact Printing)	326.4 ± 19.6 kPa	N/A	[3]
Transparency (% of glass)	~96% in visible light	High	[2] [3]

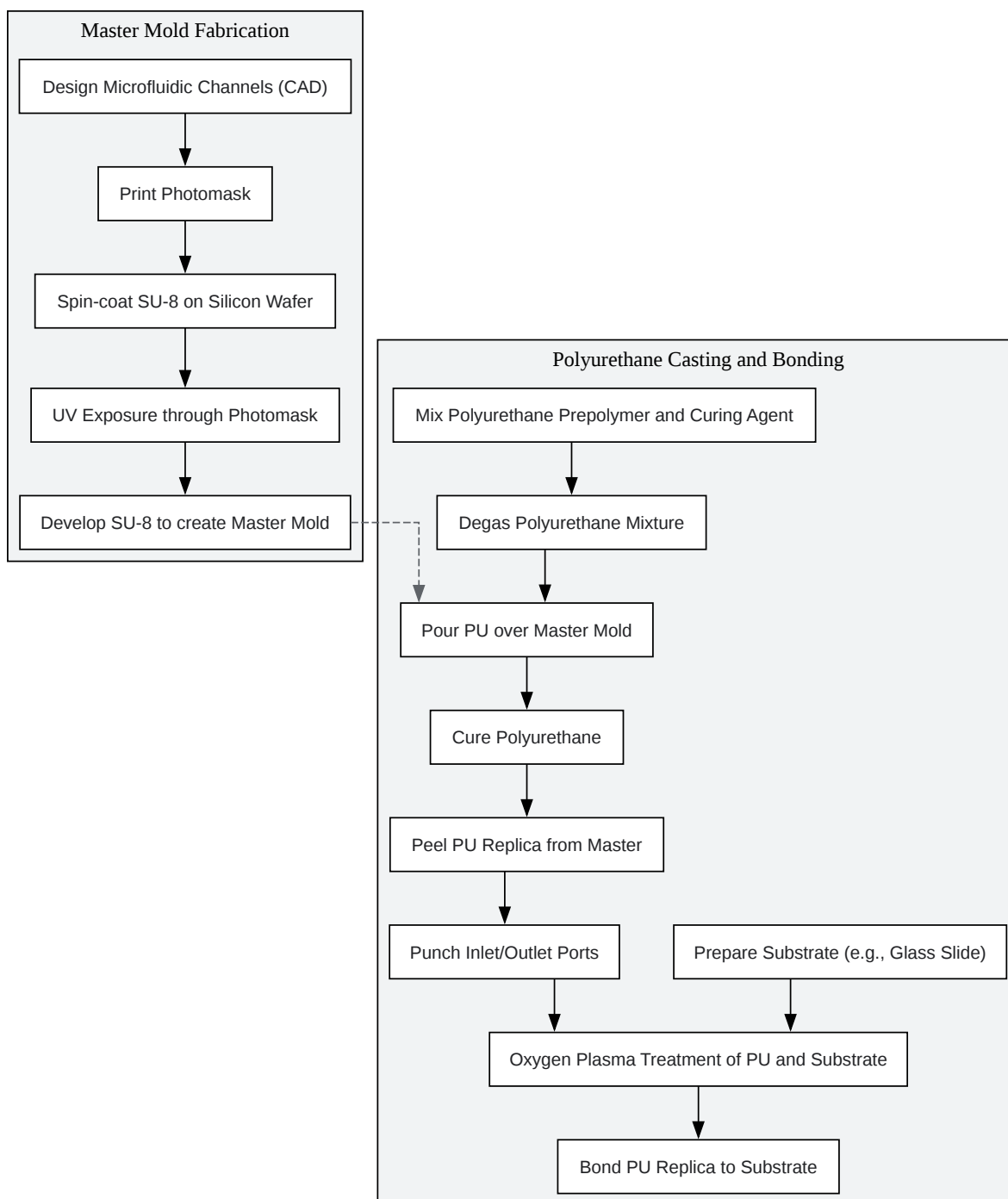
Experimental Protocols

Detailed methodologies for the fabrication of polyurethane-based microfluidic devices are provided below for three common techniques: Soft Lithography, 3D Printing, and Micromachining.

Soft Lithography Protocol for Polyurethane Devices

This protocol details the fabrication of PU microfluidic devices using replica molding, a common soft lithography technique.

Workflow for Soft Lithography of Polyurethane



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Soft Lithography Workflow for PU Devices

Materials and Equipment:

- Silicon wafers
- SU-8 photoresist (e.g., SU-8 2015, SU-8 5)
- Transparency masks for photolithography[5]
- Spin coater
- UV light source
- Developer solution for SU-8
- Clear castable **polyurethane** elastomer (e.g., from GS Polymers)[1]
- Vacuum desiccator
- Oven
- Plasma cleaner
- Biopsy punch
- Glass microscope slides or other desired substrate

Procedure:

- Master Mold Fabrication:
 - Design the microfluidic channels using CAD software and print a high-resolution transparency mask.[5]
 - Fabricate a master mold by spin-coating SU-8 photoresist onto a silicon wafer and patterning it using standard photolithography techniques with the transparency mask.[5]
- **Polyurethane** Preparation and Casting:

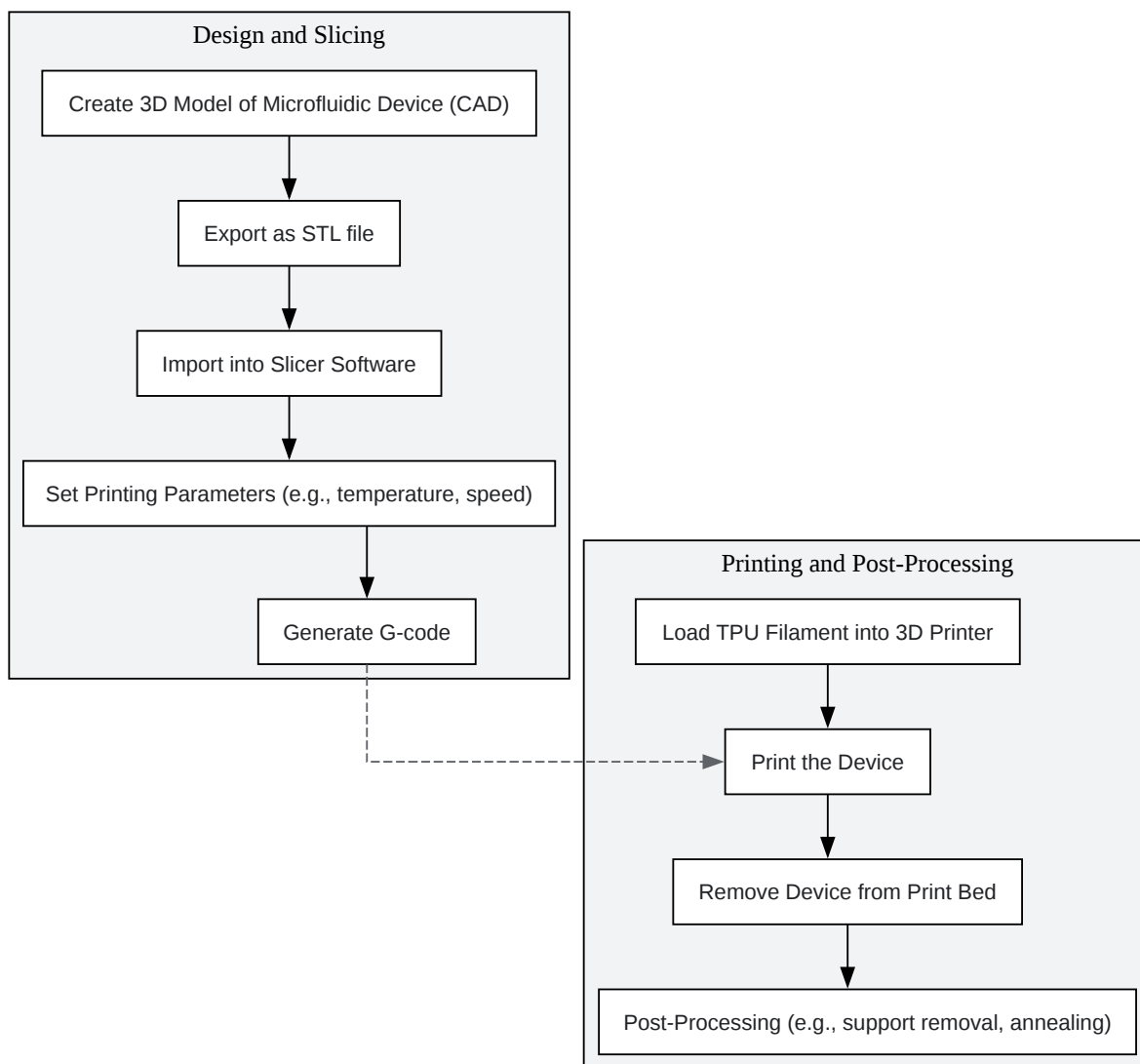
- In a chemical hood, thoroughly mix the two components of the polyurethane elastomer in a 1:1 stoichiometric ratio.[1]
- Degas the mixture in a vacuum desiccator for approximately 30 minutes at around 720 Torr to remove air bubbles.[6]
- Place the SU-8 master mold in a petri dish and pour the degassed polyurethane over it. The thickness can be controlled by the volume of the PU solution. For example, a 50 μm thick replica can be obtained by casting 10 mL of a 10% (w/v) PU solution.[5]
- Curing:
 - Cure the polyurethane at room temperature overnight, followed by a thermal treatment at 60°C for two hours.[6] Alternatively, for faster curing, the mold can be heated to 65°C for 1 hour.[5]
- Demolding and Port Creation:
 - Carefully peel the cured polyurethane replica from the master mold.
 - Use a biopsy punch to create inlet and outlet ports in the PU replica.
- Bonding:
 - Clean the PU replica and the desired substrate (e.g., a glass slide) with isopropanol and deionized water, then dry with nitrogen.
 - Treat the surfaces of both the PU replica and the substrate with oxygen plasma (e.g., 60 W for 1 minute) to activate them.[3]
 - Immediately bring the two treated surfaces into contact to form an irreversible bond.

3D Printing Protocol for Polyurethane Devices

3D printing allows for the rapid prototyping of complex, multi-layered microfluidic devices directly from a digital design.

Fused Deposition Modeling (FDM) with Thermoplastic Polyurethane (TPU)

Workflow for FDM 3D Printing of TPU Devices



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FDM 3D Printing Workflow for TPU Devices

Optimized FDM Printing Parameters for TPU:

Parameter	Recommended Value	Reference
Nozzle Temperature	210 - 250 °C	[7]
Bed Temperature	40 - 60 °C	[1][7]
Printing Speed	15 - 30 mm/s	[1][7]
Flow Rate	100%	[1][2]
Infill Overlap	25%	[1][2]
Layer Height	≤ 0.2 mm	[7]
Retraction	Disabled or slow speed (e.g., 20 mm/s)	[7][8]

Procedure:

- Design and Slicing:
 - Design the microfluidic device in CAD software and export it as an STL file.
 - Import the STL file into a slicer program and configure the printing parameters according to the table above.
- Printing:
 - Ensure the TPU filament is dry, as it is hygroscopic.[7]
 - Load the filament into a direct-drive extruder for best results.[7]
 - Print the device on a build surface prepared with painter's tape or an adhesive-coated glass bed.[7]
- Post-Processing:
 - Carefully remove the printed device from the build plate.
 - Remove any support structures.

- Annealing the printed part can improve its strength and transparency.

PolyJet Printing

PolyJet technology can produce microfluidic devices with high resolution and smooth surfaces. It allows for the use of multiple materials in a single print.

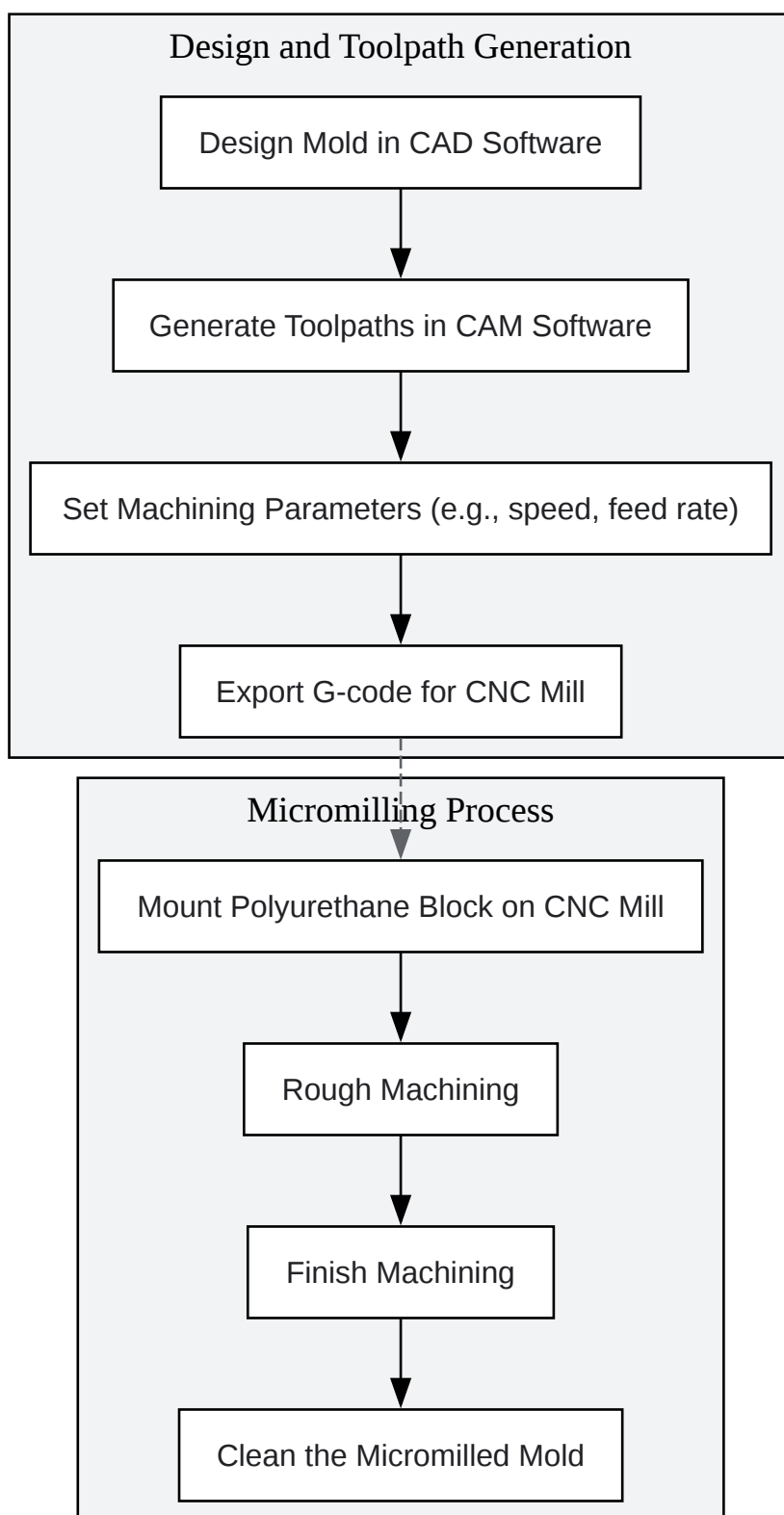
General Procedure for PolyJet Printing:

- Design: Create a 3D model of the microfluidic device. For enclosed channels, design the device as two separate parts: a base with open channels and a lid.
- Printing the Base: Print the base component using a suitable photopolymer resin.
- Support for Enclosed Channels: To create enclosed channels without solid support material, a viscous liquid (like a glycerol/isopropanol mixture) or a thin polycarbonate membrane can be used to fill the open channels before printing the top layer.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Printing the Lid: Adjust the printer stage and print the lid directly on top of the base, encapsulating the channels.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Post-Processing: Remove any excess support material. The use of a liquid support minimizes the post-processing required for clearing the channels.

Micromachining Protocol for Polyurethane

Micromachining, particularly micromilling, can be used to create molds for casting polyurethane devices or to directly machine features into a polyurethane substrate.

Workflow for Micromachining of PU Molds



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Micromachining Workflow for PU Molds

General Micromilling Parameters:

Parameter	Value Range	Reference
Spindle Speed	40,000 - 60,000 rpm	[12]
Feed Rate	500 - 1200 mm/min	[12]
Depth of Cut	0.025 - 0.05 mm	[12]

Procedure:

- Design and Toolpath Generation:
 - Design the mold for the microfluidic device in CAD software.
 - Use CAM software to generate the toolpaths for the micromilling process, typically involving roughing and finishing passes.[\[13\]](#)
- Machining:
 - Securely mount a block of polyurethane or a suitable mold material (like aluminum or PMMA) on the CNC micromill.
 - Execute the rough machining program to quickly remove the bulk of the material.
 - Use a smaller endmill for the finishing pass to achieve a smooth surface finish.
- Mold Usage:
 - If a mold has been created, it can be used for casting polyurethane devices following the soft lithography protocol described above.
 - If features are directly machined into a polyurethane substrate, a lid (which can be a flat sheet of polyurethane or another material) can be bonded to enclose the channels.

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